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Executive Summary: The Kinin Potency Paradox
In the landscape of kinin pharmacology, Bradykinin (BK) is the canonical reference standard for

B2 receptor activation. However, Met-Lys-Bradykinin (MLBK)—an N-terminally extended

undecapeptide—presents a unique pharmacological profile. While often miscategorized simply

as a "less potent analog," MLBK functions as a metabolic reservoir and a tissue-specific pro-

agonist.

The Critical Distinction:

Bradykinin (BK): High intrinsic affinity for the constitutively expressed B2 receptor. Rapid

onset, short half-life (<30 seconds in plasma).

Met-Lys-Bradykinin (MLBK): Lower intrinsic affinity for B2 (approx. 10–30x lower than BK in

isolation).[1] Its physiological potency is frequently equivalent to BK in complex tissue

systems due to rapid local conversion by aminopeptidases into Lys-BK (Kallidin) and

subsequently BK.[2]
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Recommendation: Use Bradykinin for direct, stoichiometric receptor characterization. Use Met-

Lys-Bradykinin to study enzymatic processing, metabolic stability, or specific pathological

release pathways (e.g., neutrophil-mediated inflammation).

Molecular & Structural Analysis
The functional divergence stems from the N-terminal extension. Both peptides are typically

supplied as acetate salts to ensure solubility and minimize counter-ion toxicity in cell-based

assays (superior to TFA salts for sensitive Ca2+ flux experiments).

Feature Bradykinin (BK)
Met-Lys-Bradykinin
(MLBK)

Sequence
H-Arg-Pro-Pro-Gly-Phe-Ser-

Pro-Phe-Arg-OH

H-Met-Lys-Arg-Pro-Pro-Gly-

Phe-Ser-Pro-Phe-Arg-OH

Length 9 Amino Acids 11 Amino Acids

MW (Free Base) 1060.2 g/mol 1319.6 g/mol

Receptor Selectivity High B2 / Negligible B1 Moderate B2 / Negligible B1

Primary Origin
Plasma Kallikrein cleavage of

HMW Kininogen

Leukocyte protease (e.g.,

Pepsin, Elastase) cleavage

Receptor Pharmacology & Potency Data
The potency of MLBK is context-dependent. In a "clean" system (cloned receptors, peptidase

inhibitors present), BK dominates. In "dirty" systems (whole tissue, in vivo), MLBK can appear

equipotent due to conversion.

Comparative Potency Table (B2 Receptor)
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Parameter Bradykinin (BK)
Met-Lys-Bradykinin
(MLBK)

Mechanistic Insight

Intrinsic Affinity (

)
0.8 – 1.5 nM 15 – 45 nM

The N-terminal Met-

Lys extension

sterically hinders the

B2 binding pocket.

Functional Potency (

)
1 – 5 nM 10 – 100 nM

Highly variable.

Without peptidase

inhibitors, MLBK

converts to BK,

lowering the apparent

.

B1 Receptor Activity Negligible Negligible

Both require C-

terminal cleavage

(Kinase I) to activate

B1 (becoming des-Arg

metabolites).

Metabolic Stability
Low (

< 30s)
Moderate

The N-terminal

extension protects

against immediate N-

terminal degradation

but makes it a

substrate for

converting enzymes.

Critical Note on Species Specificity: Rodent B2 receptors tolerate N-terminal extensions better

than human B2 receptors. MLBK may appear more potent in rat bioassays (e.g., rat uterus)

than in human recombinant assays.
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Mechanism of Action & Signaling Pathway
The biological activity of these kinins is governed by the Kallikrein-Kinin System (KKS). The

diagram below illustrates the generation, signaling, and degradation pathways. Note the critical

role of Aminopeptidases in converting MLBK to the more potent Lys-BK and BK.
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Click to download full resolution via product page

Figure 1: The Kinin Metabolic Cascade. Met-Lys-Bradykinin acts primarily as a precursor that is

enzymatically processed into the highly potent Lys-Bradykinin and Bradykinin.

Experimental Protocol: Calcium Mobilization Assay
To objectively compare the potency of Met-Lys-BK vs. BK, a kinetic Calcium Flux assay is the

gold standard. This protocol controls for enzymatic degradation to reveal intrinsic potency.

Objective: Determine

values for B2 receptor activation in CHO-K1 cells stably expressing human B2R.

Reagents:
Agonists: Bradykinin (Acetate) and Met-Lys-Bradykinin (Acetate). Dissolve to 1 mM in DMSO

(stock).

Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 0.1% BSA to prevent peptide

adsorption to plastic.

Inhibitors (The "Trustworthiness" Step): To measure intrinsic affinity of MLBK, you must

inhibit conversion.

Captopril (10 µM): Blocks ACE.[3]

Amastatin (10 µM): Blocks aminopeptidases (prevents MLBK

BK conversion).

Detection: Fluo-4 AM (calcium indicator).

Workflow:
Cell Seeding: Plate CHO-hB2R cells in 96-well black-wall plates (50,000 cells/well). Incubate

overnight.
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Dye Loading: Aspirate media. Add 100 µL dye loading buffer (Fluo-4 AM + Probenecid).

Incubate 45 min at 37°C.

Baseline Equilibration: Replace dye solution with Assay Buffer (+/- Inhibitors). Incubate 15

min at RT.

Group A: No Inhibitors (Physiological simulation).

Group B: With Amastatin/Captopril (Pharmacological isolation).

Agonist Addition: Inject 5x concentrated agonist (10-point log dilution, 0.1 nM to 10 µM).

Data Acquisition: Measure fluorescence (Ex 490/Em 525) every 1 second for 60 seconds.

Peak response is

.

Analysis: Plot

vs. Log[Concentration]. Fit to non-linear regression (4-parameter logistic).

Expected Results:

Group A (No Inhibitors): MLBK

will be close to BK (approx 5–10 nM) due to conversion.

Group B (Inhibitors): MLBK curve will shift right (

> 50 nM), revealing its lower intrinsic potency compared to BK (

~ 1 nM).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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